molecular formula C8H11F3N2O B8775102 (1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

(1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Cat. No. B8775102
M. Wt: 208.18 g/mol
InChI Key: BIAWSFVRHFPZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C8H11F3N2O and its molecular weight is 208.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Molecular Formula

C8H11F3N2O

Molecular Weight

208.18 g/mol

IUPAC Name

[1-propan-2-yl-5-(trifluoromethyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C8H11F3N2O/c1-5(2)13-7(8(9,10)11)6(4-14)3-12-13/h3,5,14H,4H2,1-2H3

InChI Key

BIAWSFVRHFPZEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)CO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisobutylaluminium hydride (99 mL, 120 mmol, 1.2 M solution in toluene) was added to ethyl 1-isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (WO 2007071900, 12 g, 48 mmol) in toluene (220 mL) at −78° C. The reaction mixture was stirred at −78° C. for 2 hours then poured into aqueous HCl (100 mL, 2M). The mixture was stirred for 4 hours at room temperature then extracted with EtOAc (400 mL). The organic phase was washed with water (200 mL), brine (200 mL) and dried over sodium sulphate. The filtrate was evaporated in vacuo to afford the title compound as a colourless oil (100%, 10.5 g).
Quantity
99 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.